![molecular formula C13H7F3O2 B6364858 5-(3,4-Difluorophenyl)-2-fluorobenzoic acid, 95% CAS No. 1183127-30-1](/img/structure/B6364858.png)
5-(3,4-Difluorophenyl)-2-fluorobenzoic acid, 95%
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Overview
Description
5-(3,4-Difluorophenyl)-2-fluorobenzoic acid, commonly referred to as F-DFA, is an organic compound used in a variety of scientific research applications. It is an important building block for organic synthesis and has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. F-DFA has unique properties that make it a valuable tool for scientists and researchers.
Scientific Research Applications
F-DFA has a wide range of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It has also been used in the synthesis of various polymers and polymeric materials. It has been used as a reagent in organic synthesis, as a catalyst for the synthesis of heterocycles, and as a building block for the synthesis of more complex molecules. Additionally, F-DFA has been used in the synthesis of fluorescent dyes, fluorescent proteins, and fluorescent probes.
Mechanism of Action
F-DFA is an organic compound that acts as a catalyst in organic synthesis. It is a Lewis acid and can act as a proton donor or acceptor. It can also act as a nucleophile and can react with electrophiles to form new bonds. It can also act as a ligand in coordination chemistry and can bind to metal ions to form complexes.
Biochemical and Physiological Effects
F-DFA is a non-toxic compound and is not known to have any adverse effects on humans or animals. It is not known to have any direct biochemical or physiological effects on cells or tissues. However, it is important to note that F-DFA can interact with other molecules in the body and may have indirect effects.
Advantages and Limitations for Lab Experiments
F-DFA has many advantages for laboratory experiments. It is non-toxic, inexpensive, and easy to use. It is also highly reactive and can be used in a variety of reactions. Additionally, F-DFA can be used in a wide range of temperatures and is stable in air. However, it should be noted that F-DFA is a highly reactive compound and can react with other compounds in the reaction mixture. Therefore, it is important to use caution when handling F-DFA in the laboratory.
Future Directions
F-DFA has many potential future applications. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and other industrial chemicals. It could also be used in the synthesis of new polymers and polymeric materials. Additionally, F-DFA could be used in the synthesis of new fluorescent dyes, fluorescent proteins, and fluorescent probes. Finally, F-DFA could be used in the development of new catalysts for organic synthesis.
Synthesis Methods
F-DFA can be synthesized using a variety of methods. The most common method is the Friedel-Crafts acylation reaction, which involves the reaction of a substituted aromatic ring with an acyl chloride or anhydride in the presence of an aluminum chloride catalyst. This method has been used to synthesize F-DFA in high yields with good selectivity. Other methods such as the Grignard reaction, the Wittig reaction, and the Ullmann reaction have also been used to synthesize F-DFA.
properties
IUPAC Name |
5-(3,4-difluorophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-10-3-1-7(5-9(10)13(17)18)8-2-4-11(15)12(16)6-8/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYANJCYDWNABBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681239 |
Source
|
Record name | 3',4,4'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Difluorophenyl)-2-fluorobenzoic acid | |
CAS RN |
1183127-30-1 |
Source
|
Record name | 3',4,4'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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